5-Oxo-1-(3-pyridinylmethyl)proline chemical structure and properties
5-Oxo-1-(3-pyridinylmethyl)proline chemical structure and properties
An In-Depth Technical Guide to (DL)-5-Oxo-1-(3-pyridinylmethyl)proline: Structure, Properties, and Therapeutic Potential
Executive Summary
(DL)-5-Oxo-1-(3-pyridinylmethyl)proline is a heterocyclic compound featuring a pyroglutamic acid (5-oxoproline) core N-substituted with a 3-pyridinylmethyl group. As a rare research chemical, publicly available data is limited; however, its structural motifs are of significant interest in medicinal chemistry and drug development. The proline scaffold offers conformational rigidity, a valuable attribute for designing targeted molecular therapies, while the pyridine ring is a well-established pharmacophore known for its ability to participate in hydrogen bonding and improve pharmacokinetic properties. This guide synthesizes information from analogous structures and foundational chemical principles to provide a comprehensive technical overview covering its chemical identity, predicted physicochemical properties, a plausible synthetic route, analytical characterization methods, and its potential pharmacological context. This document is intended to serve as a foundational resource for researchers and scientists interested in exploring this molecule for novel therapeutic applications.
Chemical Structure and Nomenclature
The identity of a molecule is fundamentally defined by its structure. Understanding the precise arrangement of atoms and functional groups is critical for predicting its chemical behavior, reactivity, and biological interactions.
IUPAC Name and Key Identifiers
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Systematic IUPAC Name: 1-(pyridin-3-ylmethyl)-5-oxopyrrolidine-2-carboxylic acid
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Common Name: (DL)-5-Oxo-1-(3-pyridinylmethyl)proline
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CAS Number: 1001391-02-1[1]
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Molecular Formula: C₁₁H₁₂N₂O₃[1]
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Chirality: The compound is typically supplied as a racemic mixture of its (R) and (S) enantiomers at the C2 position of the proline ring, denoted as (DL).
Molecular Structure Elucidation
The structure consists of two primary components: a 5-oxoproline (pyroglutamic acid) ring and a 3-methylpyridine group linked via a methylene bridge to the proline nitrogen. Pyroglutamic acid is a derivative of the amino acid glutamic acid[2]. This N-substitution blocks the free amine, which has significant implications for its chemical properties compared to its parent amino acid.
Caption: Annotated structure highlighting key functional moieties.
Physicochemical Properties
While Sigma-Aldrich notes that specific analytical data for this compound is not routinely collected[1], we can predict its properties based on its constituent parts and data from analogous molecules. These predictions are crucial for designing experiments, including formulation, analytical method development, and ADME (Absorption, Distribution, Metabolism, Excretion) studies.
| Property | Predicted Value | Rationale & Authoritative Context |
| Molecular Weight | 220.23 g/mol | Calculated from the molecular formula C₁₁H₁₂N₂O₃.[1] |
| XLogP3 | -0.6 to -0.7 | A negative LogP indicates hydrophilicity. This is consistent with values for similar structures, such as 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid (XLogP3 = -0.6).[3] The presence of both a carboxylic acid and a pyridine ring favors water solubility over lipid solubility. |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton is the primary hydrogen bond donor. |
| Hydrogen Bond Acceptors | 4 | The two oxygen atoms of the carboxylate, the lactam oxygen, and the pyridine nitrogen can all act as hydrogen bond acceptors. |
| pKa (Acidic) | ~ 3.5 - 4.5 | The carboxylic acid moiety is expected to have a pKa in this range, typical for proline derivatives. |
| pKa (Basic) | ~ 5.0 - 5.5 | The nitrogen on the pyridine ring is weakly basic, comparable to pyridine itself. |
| Aqueous Solubility | Likely soluble | The zwitterionic character at neutral pH, with both an acidic and a basic center, suggests good solubility in aqueous media. |
Synthesis and Manufacturing Strategy
A robust and reproducible synthetic route is paramount for further investigation. The most logical approach involves the N-alkylation of a pyroglutamic acid derivative, a common strategy for creating N-substituted proline analogues.[4]
Retrosynthetic Analysis
The key disconnection is at the nitrogen-carbon bond between the pyroglutamate ring and the methylene bridge. This identifies DL-pyroglutamic acid (or its ester) and an electrophilic 3-pyridinylmethyl species as the primary starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Experimental Protocol: Synthesis
This protocol describes a two-step synthesis starting from the ethyl ester of DL-pyroglutamic acid to improve solubility in organic solvents and protect the carboxylic acid during alkylation.
Step 1: N-Alkylation of Ethyl DL-Pyroglutamate
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Reagent Preparation: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 100 mL). Cool the flask in an ice-water bath.
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Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the cooled DMF. Causality: NaH is a strong, non-nucleophilic base required to deprotonate the pyroglutamate nitrogen, forming a reactive sodium salt. The reaction is highly exothermic and produces flammable hydrogen gas, necessitating an inert atmosphere and slow addition.
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Nucleophile Addition: Dissolve Ethyl DL-pyroglutamate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature below 5 °C. Stir for an additional 1 hour at this temperature.
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Electrophile Addition: Add a solution of 3-(chloromethyl)pyridine hydrochloride (1.05 equivalents) and triethylamine (1.1 equivalents) in anhydrous DMF dropwise. Causality: Triethylamine is added to neutralize the HCl salt of the electrophile, liberating the free base needed for the reaction.
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Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester product.
Step 2: Saponification (Ester Hydrolysis)
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Setup: Dissolve the crude ester from Step 1 in a mixture of Tetrahydrofuran (THF) and water (3:1 ratio).
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Hydrolysis: Add lithium hydroxide (LiOH, 2.0 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Neutralization & Isolation: Cool the mixture in an ice bath and carefully acidify to pH ~6-7 with 1M HCl. A precipitate may form. If so, collect the solid by vacuum filtration. If not, concentrate the solution in vacuo to remove the THF and extract the aqueous residue with dichloromethane to remove any non-polar impurities. Adjust the aqueous layer to pH ~4-5, which should precipitate the zwitterionic product.
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Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield (DL)-5-Oxo-1-(3-pyridinylmethyl)proline as a solid.
Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Predicted Spectroscopic Signatures
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¹H NMR: Expect characteristic signals for the aromatic protons of the 3-substituted pyridine ring (likely in the δ 7.5-8.5 ppm range), a singlet for the benzylic CH₂ bridge, and complex multiplets for the three sets of CH₂ protons in the pyroglutamate ring. The carboxylic acid proton may appear as a broad singlet.
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¹³C NMR: Expect distinct signals for the two carbonyl carbons (lactam and carboxylic acid, >170 ppm), aromatic carbons of the pyridine ring (120-150 ppm), the benzylic carbon (~50 ppm), and the aliphatic carbons of the proline ring.
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Infrared (IR) Spectroscopy: Look for strong C=O stretching vibrations for the carboxylic acid (~1700-1725 cm⁻¹) and the lactam (~1680-1700 cm⁻¹), as well as C=N and C=C stretching from the pyridine ring.
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Mass Spectrometry (MS): For ESI+, the [M+H]⁺ ion should be observed at m/z 221.09.
Protocol for High-Performance Liquid Chromatography (HPLC)
This method is designed for assessing the purity of the final compound. The UV absorbance of the pyridine ring provides a strong chromophore for detection.
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System: A reverse-phase HPLC system with a UV detector.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent to improve peak shape for the basic pyridine and acidic carboxylate.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to 5% B and re-equilibrate.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Sample Preparation: Dissolve a small amount of the compound in a 50:50 mixture of Mobile Phase A and B.
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Validation: The protocol's trustworthiness is established by running a blank, a known standard (if available), and the sample. Purity is determined by the area percentage of the main peak relative to all other peaks.
Pharmacological Context and Therapeutic Potential
While no specific biological activity has been reported for (DL)-5-Oxo-1-(3-pyridinylmethyl)proline, its structure suggests potential applications in several areas of drug discovery.
The Value of the Proline Scaffold
Proline and its analogues are highly valued building blocks in medicinal chemistry. Their rigid five-membered ring structure restricts conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. This principle is widely used in the design of peptide mimetics and small-molecule drugs.[5] Derivatives of 5-oxoproline, in particular, have been investigated as ligands for various receptors, including endothelin receptors, which are implicated in cancer and cardiovascular disease.[4][6]
The Pyridine Ring as a Privileged Pharmacophore
The pyridine ring is a bioisostere of a phenyl ring but with distinct properties. Its nitrogen atom can act as a hydrogen bond acceptor and provides a basic center, which can be crucial for salt formation and improving aqueous solubility. This moiety is present in numerous FDA-approved drugs and is a staple in drug design for its favorable metabolic profile and versatile chemistry.
Future Research Directions
Given its hybrid structure, (DL)-5-Oxo-1-(3-pyridinylmethyl)proline could be a valuable scaffold or lead compound for screening against various biological targets. Potential areas for investigation include:
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CNS Disorders: Proline derivatives are known to interact with CNS targets. The pyridine moiety could facilitate blood-brain barrier penetration.
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Enzyme Inhibition: The rigid scaffold could be optimized to fit into the active sites of enzymes like proteases or kinases.
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Receptor Ligands: The molecule could be screened against G-protein coupled receptors (GPCRs) where conformational constraint and specific hydrogen bonding are key to activity.
Handling and Safety
As a novel chemical, (DL)-5-Oxo-1-(3-pyridinylmethyl)proline should be handled with care in a laboratory setting. While specific toxicity data is unavailable, GHS information for structurally related compounds provides guidance.
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Hazards: Analogous compounds like 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid are noted to potentially cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]
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Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All handling should be performed in a well-ventilated fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
(DL)-5-Oxo-1-(3-pyridinylmethyl)proline represents an under-explored chemical entity with significant potential for drug discovery. Its synthesis from readily available precursors is feasible through established chemical methods. The combination of a conformationally rigid pyroglutamate core and a pharmacologically active pyridine ring makes it an attractive candidate for screening libraries and as a foundational scaffold for further chemical modification. This guide provides the necessary technical framework for researchers to synthesize, characterize, and begin exploring the therapeutic potential of this promising molecule.
References
-
PubChem. (n.d.). 5-Oxo-L-prolyl-L-proline. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). L-Proline, 5-oxo-. Substance Details - SRS. Retrieved from [Link]
-
PubChem. (n.d.). 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Imino-10-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-A:2',3'-D]pyrimidine-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). DL-Proline, 5-oxo-. NIST Chemistry WebBook. Retrieved from [Link]
-
Modica, M. N., et al. (2020). Synthesis and Molecular Modelling Studies of New 1,3-Diaryl-5-Oxo-Proline Derivatives as Endothelin Receptor Ligands. Molecules, 25(8), 1851. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). DL-Proline, 5-oxo-. NIST Chemistry WebBook, IR Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). L-proline, 1-methyl-5-oxo-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
- Verhoeven, J. F., et al. (1987). Synthesis of specifically stable-isotope-labelled L-proline via L-glutamic acid. Recueil des Travaux Chimiques des Pays-Bas, 106(3), 133-138.
-
Nasreen, S. (n.d.). THE DETERMINATION OF 5-OXOPROLINE BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Youngstown State University. Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-5-oxo-DL-proline. National Center for Biotechnology Information. Retrieved from [Link]
-
OSADHI. (n.d.). List of plants having phytochemicals: L-Proline, 5-oxo-, methyl ester. CSIR-North East Institute of Science and Technology. Retrieved from [Link]
-
Ábrahám, E., et al. (2010). Methods for Determination of Proline in Plants. Methods in Molecular Biology, 639, 317-331. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and Molecular Modelling Studies of New 1,3-Diaryl-5-Oxo-Proline Derivatives as Endothelin Receptor Ligands. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyroglutamic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular modeling of 5-Oxo-3-substituted pyrrlidine -2-carboxylic acid derivatives pure as protease inhibitors. Retrieved from [Link]
-
Carillo, P., & Gibon, Y. (n.d.). Extraction and determination of proline. Prometheus. Retrieved from [Link]
-
De Ingeniis, J., et al. (2012). Functional Specialization in Proline Biosynthesis of Melanoma. PLOS ONE, 7(9), e45190. Retrieved from [Link]
-
InterPro. (n.d.). Pyrroline-5-carboxylate reductase 3 (Q53H96). Retrieved from [Link]
-
Cheméo. (n.d.). L-Proline, 5-oxo-1-(trimethylsilyl)-, trimethylsilyl ester. Retrieved from [Link]
-
Forlani, G., et al. (2023). Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies. International Journal of Molecular Sciences, 24(23), 17006. Retrieved from [Link]
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022-20055. Retrieved from [Link]
-
ResearchGate. (2018). Studies on the Effects of L-Prolinamide, 5-OXO-L-Prolyl-L-Phenylanyl-4-Hydroxy Compound.... Retrieved from [Link]
-
Bondock, S., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(9), 10187-10217. Retrieved from [Link]
-
Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[1][7]-Oxazine Derivatives. Der Pharma Chemica, 10(2), 114-121. Retrieved from [Link]
Sources
- 1. (DL)-5-OXO-1-(3-PYRIDINYLMETHYL)PROLINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 3. 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid | C11H12N2O3 | CID 4777987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Molecular Modelling Studies of New 1,3-Diaryl-5-Oxo-Proline Derivatives as Endothelin Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Oxo-L-prolyl-L-proline | C10H14N2O4 | CID 13306589 - PubChem [pubchem.ncbi.nlm.nih.gov]
